molecular formula C17H14N4O3 B2685633 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine CAS No. 64808-41-9

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine

Cat. No.: B2685633
CAS No.: 64808-41-9
M. Wt: 322.324
InChI Key: BIBPGEJGKCCEBI-UHFFFAOYSA-N
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Description

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitrobenzoyl group and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-phenyl-1H-pyrazol-5-amine can be prepared by reacting hydrazine hydrate with acetylacetone and aniline under reflux conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through an acylation reaction. This involves reacting the pyrazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 3-methyl-1-(4-aminobenzoyl)-N-phenyl-1H-pyrazol-5-amine.

    Oxidation: Corresponding oxides or other derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-inflammatory, analgesic, or antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(4-aminobenzoyl)-N-phenyl-1H-pyrazol-5-amine: A reduced form of the compound with an amino group instead of a nitro group.

    1-phenyl-3-methyl-1H-pyrazol-5-amine: A simpler pyrazole derivative without the nitrobenzoyl group.

    4-nitrobenzoyl chloride: A precursor used in the synthesis of the compound.

Uniqueness

3-methyl-1-(4-nitrobenzoyl)-N-phenyl-1H-pyrazol-5-amine is unique due to the presence of both a nitrobenzoyl group and a phenyl group attached to the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

IUPAC Name

(5-anilino-3-methylpyrazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-11-16(18-14-5-3-2-4-6-14)20(19-12)17(22)13-7-9-15(10-8-13)21(23)24/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBPGEJGKCCEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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